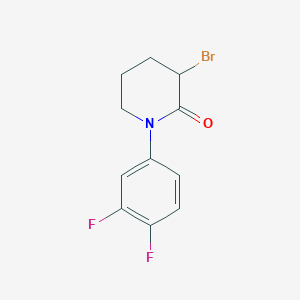

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-bromo-1-(3,4-difluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCTBQBDDZROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one typically involves the bromination of 1-(3,4-difluorophenyl)piperidin-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The piperidinone ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets to modulate biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-1-(4-fluorophenyl)piperidin-2-one

- 3-Bromo-1-(2,4-difluorophenyl)piperidin-2-one

- 3-Bromo-1-(2,3-difluorophenyl)piperidin-2-one

Uniqueness

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Biological Activity

3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and difluorophenyl substituents, serves as a valuable scaffold for developing pharmaceuticals targeting various biological pathways. This article reviews the biological activity of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one can be represented as follows:

Key features include:

- A piperidinone ring that enhances the compound's lipophilicity and potential for biological interactions.

- Bromine and fluorine substituents that influence the compound's reactivity and binding affinity to biological targets.

The biological activity of 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one primarily stems from its role as an enzyme inhibitor and receptor ligand. The halogen atoms in its structure enhance binding interactions with specific molecular targets, potentially leading to modulation of various signaling pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in pain pathways, particularly through interactions with P2X3 receptors. For instance, studies have shown that compounds with similar structures exhibit significant antagonistic activity against P2X3 receptors, which are implicated in pain sensation .

Structure-Activity Relationships (SAR)

The presence of halogen substituents significantly affects the biological activity of piperidine derivatives. In a comparative analysis, the following observations were made regarding the SAR of related compounds:

| Compound | IC50 Value (nM) | Selectivity | Notes |

|---|---|---|---|

| 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one | TBD | TBD | Potential P2X3 antagonist |

| Compound 14h | 375 | 23-fold vs P2X2/3R | Optimized for metabolic stability and solubility |

The introduction of different halide groups can lead to variations in metabolic stability and antagonistic potency against targeted receptors.

Pain Management

In preclinical models, compounds structurally related to 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one demonstrated anti-nociceptive effects. For example, an optimized derivative showed significant increases in mechanical withdrawal thresholds in neuropathic pain models . These findings suggest that such compounds could be developed into therapeutic agents for managing chronic pain.

Antitumor Activity

Emerging research also suggests potential applications in oncology. Similar piperidine-based compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. For instance, studies on related structures revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), with enhanced caspase activity indicating apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one?

- Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using brominated aryl precursors and functionalized piperidine derivatives. For example, bromo-fluoroaniline intermediates can react with piperidinone derivatives under inert conditions with a Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃) in DMF at 80–110°C . Microwave-assisted synthesis may enhance reaction efficiency, reducing time from 24 hours to 1–2 hours while maintaining yields >75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use high-resolution LC-MS for molecular weight confirmation and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions. For example, the ¹⁹F NMR spectrum should show distinct peaks for the 3,4-difluorophenyl group, while ¹H NMR will reveal splitting patterns from the piperidin-2-one ring . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

- Methodological Answer: Anhydrous DMF or acetonitrile is preferred for coupling reactions to avoid hydrolysis of intermediates. The bromine atom’s lability requires inert atmospheres (N₂/Ar) and temperatures ≤110°C to prevent debromination. Post-reaction, rapid cooling and extraction with ethyl acetate/water mixtures improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from catalyst loading (1–5 mol% Pd) or base strength (K₂CO₃ vs. Cs₂CO₃). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, a 2023 study found that increasing Pd(OAc)₂ from 2% to 5% improved yields by 18% but raised impurity levels .

Q. What biological activities are associated with 3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one, and how are they validated?

- Methodological Answer: Preliminary studies suggest neuroprotective potential via NMDA receptor modulation. Validate this using primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), with cell viability assessed via MTT assay. IC₅₀ values should be compared to reference compounds like memantine . Conflicting results may arise from differential fluorophenyl group interactions with hydrophobic binding pockets .

Q. What mechanistic insights exist regarding the bromine atom’s role in electrophilic substitution reactions?

- Methodological Answer: The bromine atom acts as a directing group in regioselective functionalization. For example, in Ullmann coupling, bromine enhances para-substitution on the aryl ring. Density Functional Theory (DFT) calculations show a 0.3 eV lower activation energy for bromine-assisted pathways compared to non-brominated analogs .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 153 K with Mo-Kα radiation (λ = 0.71073 Å) confirms bond angles and dihedral planes. For instance, the piperidin-2-one ring typically adopts a chair conformation, with C–Br and C–F bond lengths measured at 1.89 Å and 1.35 Å, respectively .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.